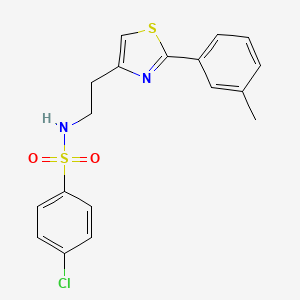![molecular formula C19H24FN5O5S B2540730 N'-{[3-(4-Fluorbenzolsulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamid CAS No. 872881-42-0](/img/structure/B2540730.png)
N'-{[3-(4-Fluorbenzolsulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a complex organic compound that features a combination of fluorobenzenesulfonyl, oxazinan, and imidazole moieties
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activity, and receptor binding.
Medicine
In medicine, N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is explored for its therapeutic potential. Its unique structure and functional groups may confer specific pharmacological properties, making it a candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials with specific properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and functionality.
Wirkmechanismus
Target of Action
Imidazole and indole derivatives have been found to bind with high affinity to multiple receptors . These compounds are often used as a scaffold in the development of new drugs .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Imidazole and indole derivatives are known to interact with their targets in a way that modulates the target’s activity .
Biochemical Pathways
Imidazole and indole derivatives can affect various biochemical pathways depending on their specific targets. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Imidazole and indole derivatives are known for their broad range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxazinan ring, followed by the introduction of the fluorobenzenesulfonyl group. The final steps involve the coupling of the imidazole moiety and the ethanediamide backbone. Common reagents used in these reactions include sulfonyl chlorides, amines, and imidazole derivatives. Reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
- N’-{[3-(4-bromobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
- N’-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
Uniqueness
The uniqueness of N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide lies in the presence of the fluorobenzenesulfonyl group This fluorinated moiety can significantly influence the compound’s chemical and biological properties, such as its reactivity, stability, and ability to interact with biological targets
Eigenschaften
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O5S/c20-15-3-5-16(6-4-15)31(28,29)25-10-2-12-30-17(25)13-23-19(27)18(26)22-7-1-9-24-11-8-21-14-24/h3-6,8,11,14,17H,1-2,7,9-10,12-13H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBMRHAWCSFOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)
![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2540652.png)


![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540657.png)
![4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2540659.png)
![2-CHLORO-N-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-METHYLACETAMIDE](/img/structure/B2540660.png)

![5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2540663.png)
![N-ethyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2540664.png)

![5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-carboxamide](/img/structure/B2540667.png)
![(E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2540668.png)
